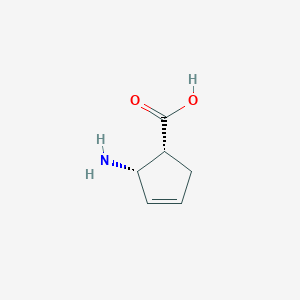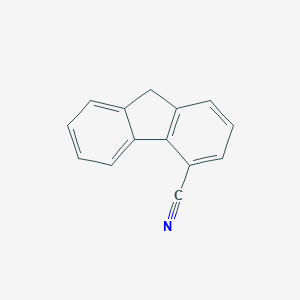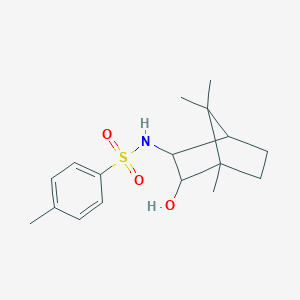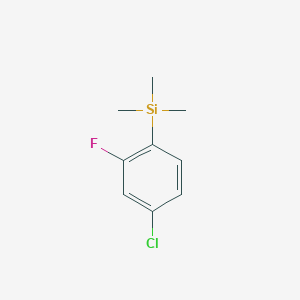
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid
Overview
Description
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is a long-chain fatty acid with a unique furan ring structure. This compound is known for its radical-scavenging ability and anti-inflammatory properties . It is found in various natural sources, including algae, fish, plants, and microorganisms .
Mechanism of Action
Target of Action
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid , is a long-chain fatty acid
Mode of Action
Furan fatty acids, including this compound, are known to exhibit radical-scavenging ability and anti-inflammatory properties . This suggests that the compound may exert its effects by neutralizing harmful free radicals and modulating inflammatory responses.
Biochemical Pathways
Given its radical-scavenging and anti-inflammatory properties , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Given its radical-scavenging and anti-inflammatory properties , it may help protect cells from oxidative damage and modulate inflammatory responses.
Biochemical Analysis
Biochemical Properties
The role of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid in biochemical reactions is primarily associated with its radical-scavenging ability This property allows it to interact with various enzymes and proteins involved in oxidative stress responses
Cellular Effects
The effects of this compound on cells and cellular processes are largely attributed to its anti-inflammatory properties It can influence cell function by modulating cell signaling pathways involved in inflammation
Molecular Mechanism
It is known to exert its effects at the molecular level through its radical-scavenging ability , which can lead to the inhibition or activation of enzymes involved in oxidative stress responses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan ring is then alkylated with pentyl and undecanoic acid chains using Friedel-Crafts alkylation or other suitable methods.
Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan rings and long-chain fatty acids.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its anti-inflammatory and radical-scavenging properties, which may have therapeutic potential.
Industry: Utilized in the production of specialized chemicals and materials due to its unique structure and properties
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-5-propyl-2-furanundecanoic acid
- 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid (F6 furan fatty acid)
Uniqueness
This compound stands out due to its specific alkyl chain length and substitution pattern on the furan ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSZNBSIMKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553387 | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-36-7 | |
| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


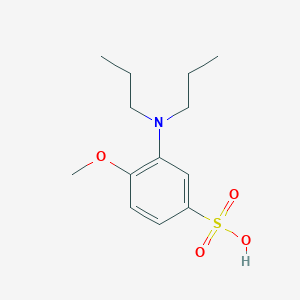
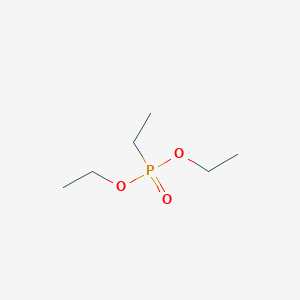
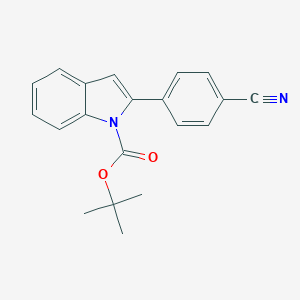
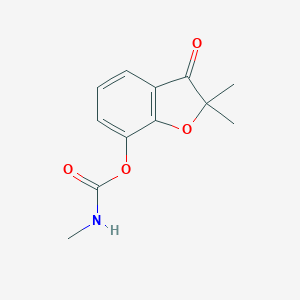
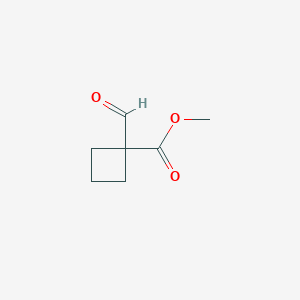
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
